Technical Documentation Center

6-amino-5-methyl-2H-indazole-7-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-amino-5-methyl-2H-indazole-7-carboxylic acid
  • CAS: 946840-70-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-amino-5-methyl-2H-indazole-7-carboxylic acid: Synthesis, Properties, and Medicinal Chemistry Applications

Disclaimer: The compound 6-amino-5-methyl-2H-indazole-7-carboxylic acid is a specialized chemical structure for which a specific CAS number is not readily found in major public chemical databases as of early 2026. This s...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound 6-amino-5-methyl-2H-indazole-7-carboxylic acid is a specialized chemical structure for which a specific CAS number is not readily found in major public chemical databases as of early 2026. This suggests that it may be a novel compound or one that is not widely commercially available. This guide, therefore, provides a comprehensive technical overview based on established principles of organic synthesis and the well-documented properties of structurally analogous indazole derivatives. All protocols and properties discussed are grounded in authoritative chemical literature and are presented to enable the research and development of this and similar molecules.

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation is earned by its recurrence in a multitude of compounds exhibiting a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[3][4] The structural rigidity of the indazole core, combined with its capacity for diverse substitution, allows for the precise spatial orientation of functional groups to interact with biological targets.

The subject of this guide, 6-amino-5-methyl-2H-indazole-7-carboxylic acid, presents a unique combination of functional groups on the indazole framework:

  • An amino group at the 6-position, which can act as a hydrogen bond donor and a site for further derivatization.

  • A methyl group at the 5-position, which can influence lipophilicity and steric interactions.

  • A carboxylic acid at the 7-position, a key functional group for forming salt bridges and other interactions with biological targets, and a handle for creating amides and esters.

  • The 2H-indazole tautomeric form, which has distinct electronic and steric properties compared to the more common 1H-indazole tautomer.[1]

This specific arrangement of substituents makes 6-amino-5-methyl-2H-indazole-7-carboxylic acid a highly attractive building block for the synthesis of novel therapeutic agents.

Synthesis and Chemical Logic

The synthesis of a polysubstituted indazole such as 6-amino-5-methyl-2H-indazole-7-carboxylic acid requires a strategic, multi-step approach. While a direct, one-pot synthesis is unlikely, a plausible and logical synthetic route can be designed based on established methodologies for indazole synthesis and functionalization. The proposed pathway involves the initial construction of a substituted benzene ring, followed by the formation of the pyrazole ring to complete the indazole scaffold.

Proposed Synthetic Pathway

A logical retrosynthetic analysis suggests a substituted 2-nitro-toluene derivative as a key intermediate. The synthesis could proceed as follows:

  • Nitration and Halogenation of a Toluene Precursor: Starting with a commercially available cresol, a sequence of nitration and halogenation reactions can introduce the necessary substituents in the correct orientation.

  • Introduction of the Carboxylic Acid Group: A directed ortho-metalation followed by carboxylation is a powerful strategy to install the carboxylic acid group at the 7-position.

  • Indazole Ring Formation: Reductive cyclization of the ortho-nitro-benzylidene derivative is a common method for forming the indazole ring. The conditions of this reaction can be tuned to favor the formation of the 2H-tautomer.

  • Final Functional Group Manipulation: Reduction of the nitro group to the desired amino group would be the final step.

A visual representation of this proposed synthetic workflow is provided below:

Synthetic_Pathway A Substituted Cresol B Nitration & Halogenation A->B 1. HNO3/H2SO4 2. NBS/Light C Ortho-metalation & Carboxylation B->C 1. n-BuLi/THF 2. CO2 D Substituted o-Nitrotoluene C->D E Condensation with Hydrazine D->E Hydrazine Hydrate F Nitro-indazole Intermediate E->F Cyclization G Reduction F->G Pd/C, H2 H 6-amino-5-methyl-2H-indazole-7-carboxylic acid G->H Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 Indazole Inhibitor Hinge Hinge Region Gatekeeper Gatekeeper Residue DFG_motif DFG Motif Indazole_Core Indazole Core Indazole_Core->Gatekeeper Hydrophobic Interaction Amino_Group 6-Amino Group Amino_Group->Hinge H-Bond Carboxamide 7-Carboxamide Derivative Carboxamide->DFG_motif H-Bond / Steric Interaction

Sources

Exploratory

2H-Indazole vs. 1H-Indazole: A Technical Stability & Application Guide

The following technical guide details the stability, characterization, and biological relevance of 2H-indazole versus 1H-indazole tautomers. Executive Summary For researchers in medicinal chemistry, the indazole scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability, characterization, and biological relevance of 2H-indazole versus 1H-indazole tautomers.

Executive Summary

For researchers in medicinal chemistry, the indazole scaffold presents a classic problem of annular tautomerism. While 1H-indazole is the thermodynamically dominant species in the gas phase, solution, and solid state (stabilized by a benzenoid electronic structure), the 2H-indazole tautomer is a "privileged scaffold" in drug discovery.

The 2H-isomer is frequently required to mimic the purine ring system in kinase inhibitors (e.g., Pazopanib , Niraparib ), yet it is synthetically elusive due to its tendency to isomerize back to the 1H-form. This guide analyzes the thermodynamic drivers, provides a self-validating analytical protocol for distinguishing the two, and outlines the structural logic for their deployment in drug design.

Thermodynamic Stability & Electronic Structure

The Stability Gap

Experimental heats of combustion and high-level ab initio calculations (GIAO/B3LYP) confirm that 1H-indazole is more stable than 2H-indazole by approximately 2.3 – 5.3 kcal/mol (depending on the phase). This preference dictates that any unsubstituted indazole will exist almost exclusively as the 1H-tautomer at equilibrium.

Structural Causality: Benzenoid vs. Quinonoid

The stability difference is driven by aromaticity preservation (Clar’s Sextet Rule):

  • 1H-Indazole (Benzenoid): The benzene ring retains full aromaticity (6

    
    -electrons). The pyrazole ring acts as a substituent.
    
  • 2H-Indazole (Quinonoid): The N2-H bonding pattern forces a redistribution of

    
    -electrons that disrupts the benzene sextet, inducing a higher-energy ortho-quinonoid character.
    
Feature1H-Indazole (Thermodynamic)2H-Indazole (Kinetic/High Energy)
Electronic State Benzenoid (Aromatic)ortho-Quinonoid (Less Aromatic)
Dipole Moment ~1.50 D~3.40 D (More Polar)
Basicity (pKa) Weak Base (pKa ~1.2)More basic in excited states; N1 is the basic site.
Boiling Point Lower (Intermolecular H-bonds)Higher (Stronger dipole interactions)
Visualization: Tautomeric Equilibrium & Energy Landscape

IndazoleStability cluster_0 Thermodynamic Driver node1H 1H-Indazole (Benzenoid Form) 0.0 kcal/mol nodeTS Transition State (Proton Transfer) node1H->nodeTS Activation Energy nodeTS->node1H node2H 2H-Indazole (Quinonoid Form) +2.3 to 5.3 kcal/mol nodeTS->node2H node2H->nodeTS Fast Isomerization

Figure 1: Energy landscape showing the thermodynamic preference for the 1H-tautomer due to aromatic stabilization.

Analytical Characterization: Distinguishing Isomers

Distinguishing N1-alkylated (1H-like) from N2-alkylated (2H-like) products is a critical quality control step. Because the protons on the nitrogen are labile, N-methylated derivatives are used as standard references for characterization.

NMR Spectroscopy Protocol

The most reliable method is


H-

C HMBC (Heteronuclear Multiple Bond Correlation)
, but distinct 1D trends exist.
Protocol 1:

H NMR Chemical Shift Diagnostic
  • H3 Proton Signal: In 2H-indazoles, the H3 proton is often shielded (upfield) relative to the 1H-isomer due to the electron-rich nature of the quinonoid system.

  • H7 Proton Signal: In 1H-indazoles, H7 is deshielded by the magnetic anisotropy of the N1 lone pair (or substituent).

Nucleus1-Methylindazole (1H-Model)2-Methylindazole (2H-Model)Diagnostic Note

H (H-3)

~ 8.00 ppm

~ 7.80 - 8.30 ppm
H3 is often a sharp singlet.

C (C-3)

~ 134 ppm

~ 120 - 125 ppm
Most distinct marker. 2H C-3 is significantly upfield.

N (N-Subst)

~ -180 ppm

~ -100 ppm
Requires

N-HMBC.
Protocol 2: X-Ray Crystallography (Gold Standard)

If single crystals are available, the packing motif is definitive:

  • 1H-Indazole: Forms Head-to-Head dimers or chains via H-bonds.

  • 2H-Indazole: Forms Head-to-Tail zigzag chains; often requires intermolecular stabilization (e.g., with solvent or substituents) to crystallize without rearranging.

Decision Matrix for Structure Confirmation

AnalysisWorkflow Start Synthesized Indazole Derivative NMR Run 1H & 13C NMR (DMSO-d6) Start->NMR CheckC3 Check C-3 Shift (13C) NMR->CheckC3 Result1H Shift ~134 ppm Likely 1H-Isomer CheckC3->Result1H >130 ppm Result2H Shift ~120-125 ppm Likely 2H-Isomer CheckC3->Result2H <128 ppm Verify Confirm with NOESY/ROESY Result1H->Verify Result2H->Verify NOE_1H NOE: N-Me <-> H7 (Peri-interaction) Verify->NOE_1H NOE_2H NOE: N-Me <-> H3 (Vicinal-like) Verify->NOE_2H

Figure 2: Analytical workflow for assigning N1 vs. N2 regiochemistry.

Biological Relevance: The "Privileged" 2H-Scaffold

Despite being thermodynamically less stable, the 2H-indazole tautomer is highly prized in drug discovery, particularly for Kinase Inhibitors .

Mechanism of Action: Adenine Mimicry

The 2H-indazole scaffold serves as a bioisostere for the purine ring of Adenine (the natural substrate of kinases).

  • Binding Mode: The N1 (acceptor) and N2-H (donor) motif of 2H-indazole perfectly complements the "hinge region" of kinase ATP-binding pockets.

  • Locked Conformation: To utilize this efficacy without suffering from tautomeric instability, medicinal chemists "lock" the structure by substituting the N2 position (e.g., with a methyl or aryl group).

Case Studies: 2H-Indazole Drugs
  • Pazopanib (Votrient):

    • Structure: Contains a 2,3-dimethyl-2H-indazole core.

    • Function: VEGFR/PDGFR inhibitor.

    • Design Logic: The N2-methyl group locks the indazole in the quinonoid form, optimizing hinge binding and preventing metabolic glucuronidation at N1.

  • Niraparib (Zejula):

    • Structure: A 2-substituted-2H-indazole derivative.

    • Function: PARP inhibitor.

    • Design Logic: The 2H-geometry orients the carboxamide group to engage critical residues in the PARP active site.

Synthetic Implications

Achieving the 2H-isomer requires kinetic control or specific cyclization strategies, as direct alkylation of unsubstituted indazole favors the N1 product (Thermodynamic Control).

  • Direct Alkylation: Yields ~90% N1-isomer / 10% N2-isomer.

  • Cadogan Cyclization: Can be engineered to close the ring onto a pre-substituted amine, selectively forming the 2H-indazole.

  • Substituent Effects: Electron-withdrawing groups at C7 (e.g., -NO2) can sterically or electronically favor N2-alkylation by deactivating N1.

References

  • Thermodynamic Stability & Tautomerism

    • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State.[1] J. Phys. Chem. A.

  • NMR Characterization

    • Structure of 1H- and 2H-indazoles: NMR and Crystallography Review.
  • Drug Discovery Applications (Pazopanib)

    • Discovery of Pazopanib, a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor. J. Med. Chem.
  • Niraparib Structure & Binding

    • Discovery of Niraparib (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor. J. Med. Chem.
  • General Review of Indazole Chemistry

    • Recent Developments In The Synthesis And Application Of Indazole Deriv

Sources

Foundational

Introduction: The Indazole Scaffold as a Cornerstone in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of 6-Amino-5-Methyl-2H-Indazole Derivatives The indazole nucleus, a bicyclic heterocyclic system composed of fused benzene and pyrazole rings, represents a "privileg...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 6-Amino-5-Methyl-2H-Indazole Derivatives

The indazole nucleus, a bicyclic heterocyclic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity and capacity for diverse substitutions at multiple positions have made it a cornerstone for the development of a wide array of pharmacologically active molecules.[1][3] This has led to the successful launch of several FDA-approved drugs incorporating the indazole core, such as the anticancer agents Pazopanib, Axitinib, and Entrectinib.[4][5] The therapeutic relevance of indazole derivatives is vast, spanning applications in oncology, inflammation, infectious diseases, and neurodegeneration.[3][6]

This guide focuses specifically on the 6-amino-5-methyl-2H-indazole moiety, a key pharmacophore that has garnered significant attention for its potent and varied biological activities. As senior application scientists and drug development professionals, understanding the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these specific derivatives is critical for leveraging their therapeutic potential. This document provides a comprehensive overview of their anticancer, anti-inflammatory, and antimicrobial properties, supported by detailed experimental protocols and mechanistic insights.

Core Synthesis of 6-Amino-5-Methyl-2H-Indazole Derivatives

The primary synthetic route to 6-amino-indazole derivatives typically involves the reduction of a 6-nitro-indazole precursor. This transformation is a crucial step in creating the versatile 6-amino intermediate, which can then be further functionalized to generate a library of derivatives for biological screening.

Experimental Protocol: Reduction of 6-Nitro-1H-Indazole

This protocol describes a standard, high-yield procedure for the synthesis of the 6-amino-1H-indazole intermediate. The same principle applies to 5-methyl substituted analogues.

Objective: To synthesize 6-amino-1H-indazole from 6-nitro-1H-indazole via catalytic hydrogenation.

Materials:

  • 6-nitro-1H-indazole

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol (MeOH)

  • Hydrogen (H₂) gas supply

  • Filtration apparatus (e.g., Celite pad or Buchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine 6-nitro-1H-indazole (e.g., 25 g, 0.153 mol) with methanol.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (e.g., 2.0 g) to the mixture.

  • Hydrogenation: Seal the vessel and place it under a hydrogen atmosphere (1 atm).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas (e.g., Nitrogen or Argon).

  • Catalyst Removal: Remove the Pd/C catalyst by filtering the reaction mixture through a pad of Celite. Wash the filter cake with additional methanol to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Product Isolation: The resulting solid is the desired 6-amino-1H-indazole, which can be used in subsequent steps without further purification. This method typically affords a high yield (e.g., 94%).[7]

G start 6-Nitro-5-methyl-1H-indazole reagents H₂, 10% Pd/C Methanol (Solvent) start->reagents Step 1: Add Reagents purification Filtration (Catalyst Removal) Solvent Evaporation reagents->purification Step 2: Reaction product 6-Amino-5-methyl-1H-indazole purification->product Step 3: Isolation

Caption: General workflow for the synthesis of the 6-amino-indazole core.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

The most extensively documented biological activity of indazole derivatives, including the 6-amino-5-methyl variants, is their potent anticancer effect.[4][6] These compounds exert their antiproliferative and pro-apoptotic effects through various mechanisms, most notably by inhibiting key protein kinases involved in cancer cell signaling.

Mechanism of Action: Targeting Kinase-Driven Oncogenic Pathways

Indazole derivatives are recognized as effective ATP-competitive kinase inhibitors.[2][8] Their core structure can mimic the adenine hinge-binding region of ATP, allowing them to occupy the active site of kinases and block their downstream signaling functions.

  • Kinase Inhibition: Many indazole derivatives show potent inhibitory activity against receptor tyrosine kinases (RTKs) like VEGFR-2, which is crucial for angiogenesis (the formation of new blood vessels that tumors need to grow).[8] They also target other kinases such as c-Met, JNK, and cyclin-dependent kinases (CDKs), which are involved in cell proliferation, survival, and metastasis.[4][9][10]

  • Cell Cycle Arrest: By inhibiting kinases like CDKs, these compounds can halt the cell cycle, preventing cancer cells from dividing. Studies have shown that some indazole derivatives cause an arrest of cells in the S phase or G2/M phase of the cell cycle.[11][12]

  • Induction of Apoptosis: A primary outcome of treating cancer cells with these derivatives is the induction of programmed cell death, or apoptosis.[4][11] This is often achieved by modulating the expression of key apoptotic proteins, such as increasing the levels of pro-apoptotic Bax and cleaved caspase-3, while decreasing the levels of anti-apoptotic Bcl-2.[4][6]

G Indazole 6-Amino-5-methyl-indazole Derivative Kinase Protein Kinase (e.g., VEGFR, CDK2) Indazole->Kinase Inhibits Indazole->Block Blocks Pathway Oncogenic Signaling (Proliferation, Angiogenesis) Kinase->Pathway Pathway->Block Apoptosis Induction of Apoptosis (↑ Bax, ↑ Caspase-3) Block->Apoptosis CellCycle Cell Cycle Arrest (G2/M or S Phase) Block->CellCycle

Caption: Mechanism of anticancer action via kinase inhibition.

Data on Antiproliferative Activity

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Polysubstituted IndazolesA2780 (Ovarian)0.64 - 17[11]
Polysubstituted IndazolesA549 (Lung)0.64 - 17[11]
N-[6-Indazolyl]arylsulfonamidesA2780 (Ovarian)4.21 - 18.6[12]
N-[6-Indazolyl]arylsulfonamidesA549 (Lung)4.21 - 18.6[12]
1H-indazole-3-amine Derivative (6o)K562 (Leukemia)5.15[6]
Indazole-Curcumin Analog (3b)WiDr (Colorectal)27.20[13]
Experimental Protocol: MTT Antiproliferative Assay

This protocol outlines the steps for the methyl thiazolyl tetrazolium (MTT) assay, a colorimetric method used to assess the in vitro antiproliferative activity of compounds.[6]

Objective: To determine the IC₅₀ value of a test compound against a specific cancer cell line.

Materials:

  • Cancer cell lines (e.g., A549, K562, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells with vehicle (DMSO) as controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Indazole derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for treating inflammatory conditions.[14][15] Their mechanism involves the modulation of key inflammatory pathways and mediators.

Mechanism of Action
  • Inhibition of Cyclooxygenase (COX): Some indazole derivatives act as inhibitors of COX enzymes, particularly the inducible COX-2 isoform, which is a key player in the synthesis of prostaglandins that mediate pain and inflammation.[14][15]

  • Cytokine Suppression: These compounds can effectively reduce the production of pro-inflammatory cytokines. Studies have shown significant inhibition of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[14] For example, at a 250 µM concentration, indazole and 5-aminoindazole inhibited TNF-α by up to 62% and 58%, respectively.[14]

  • Antioxidant Effects: The anti-inflammatory action is also linked to antioxidant properties. Indazole derivatives have been shown to inhibit lipid peroxidation and scavenge free radicals, such as DPPH, thereby reducing oxidative stress that contributes to inflammation.[14]

Data on In Vitro Anti-inflammatory and Antioxidant Activity
AssayTest CompoundActivity/InhibitionReference
TNF-α InhibitionIndazole (250 µM)62%[14]
TNF-α Inhibition5-Aminoindazole (250 µM)58%[14]
IL-1β InhibitionIndazole Derivatives73% - 79%[14]
Lipid Peroxidation5-Aminoindazole (200 µg/mL)81.25%[14]
DPPH Scavenging6-Nitroindazole (200 µg/mL)72.60%[14]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[14][16]

Objective: To assess the ability of a test compound to reduce acute inflammation in an animal model.

Materials:

  • Wistar rats (male, 100-150g)

  • Test compound

  • Standard drug (e.g., Diclofenac)

  • 1% Carrageenan solution in saline

  • Pletismometer (for measuring paw volume)

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (e.g., n=6 per group): a control group (vehicle), a standard group (Diclofenac), and test groups receiving different doses of the indazole derivative.

  • Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity: A New Frontier

While less explored than their anticancer properties, 6-amino-indazole derivatives also exhibit promising antimicrobial activity against a range of pathogens, including bacteria and fungi.[17][18][19]

Mechanism and Spectrum of Activity
  • Targeting Essential Enzymes: The antibacterial action of some indazole derivatives has been linked to the inhibition of essential bacterial enzymes like DNA gyrase, which is necessary for DNA replication.[19] Other potential targets include the beta-ketoacyl-ACP synthase III protein, which is involved in fatty acid synthesis.[17]

  • Broad Spectrum Potential: Hybrid molecules incorporating indazole and benzimidazole scaffolds have shown remarkable activity against both Gram-positive (e.g., S. aureus, B. cereus) and Gram-negative (S. enteritidis) bacteria, as well as fungi (S. cerevisiae, C. tropicalis).[17] In some cases, these novel compounds demonstrated superior potency compared to standard antibiotics like ampicillin and tetracycline.[17]

Data on Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Indazole-Benzimidazole Hybrid (M6)S. aureus (Gram +)3.90[17]
Indazole-Benzimidazole Hybrid (M6)B. cereus (Gram +)3.90[17]
Indazole-Benzimidazole Hybrid (M6)S. enteritidis (Gram -)3.90[17]
Indazole-Benzimidazole Hybrid (M6)S. cerevisiae (Fungus)1.95[17]
Indazole-Benzimidazole Hybrid (M6)C. tropicalis (Fungus)1.95[17]

Conclusion and Future Perspectives

The 6-amino-5-methyl-2H-indazole scaffold is a remarkably versatile and potent pharmacophore. The existing body of research robustly demonstrates its significant potential in developing novel therapeutic agents, particularly in the fields of oncology and inflammation. The ability of these derivatives to act as multi-targeted kinase inhibitors provides a powerful strategy for combating the complexity of cancer. Furthermore, their emerging anti-inflammatory and antimicrobial activities open new avenues for drug discovery.

Future research should focus on:

  • Optimizing Selectivity: Designing derivatives with higher selectivity for specific kinase targets to minimize off-target effects and improve safety profiles.

  • Structure-Activity Relationship (SAR) Expansion: Systematically exploring substitutions at various positions of the indazole ring to enhance potency and modulate biological activity.

  • Pharmacokinetic Profiling: Improving the drug metabolism and pharmacokinetic (DMPK) properties of lead compounds to ensure better bioavailability and in vivo efficacy.

  • Exploring New Therapeutic Areas: Investigating the potential of these derivatives in other disease contexts, such as neurodegenerative disorders and metabolic diseases, where the targeted pathways may also be relevant.

By continuing to build upon this solid foundation of research, the scientific community can unlock the full therapeutic potential of 6-amino-5-methyl-2H-indazole derivatives to address unmet medical needs.

References

  • El-Gamal, M. I., et al. (2020). Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents. PubMed. [Link]

  • Coluccia, A., et al. (2014). Synthesis and antitumor activity of some substituted indazole derivatives. PubMed. [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • Hayun, H., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Majalah Farmasi dan Farmakologi. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

  • Kandhasamy, R., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link]

  • Singh, P., & Kaur, M. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. [Link]

  • Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Raju, B., et al. (2022). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions. [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules. [Link]

  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • Kandhasamy, R., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. [Link]

  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. [Link]

  • Sureshkumar, P., et al. (2009). Synthesis and biological activities of a novel series of indazole derivatives. Rasayan Journal of Chemistry. [Link]

  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Semantic Scholar. [Link]

  • Harris, C. S., et al. (2005). Design and synthesis of 6-anilinoindazoles as selective inhibitors of c-Jun N-terminal kinase-3. PubMed. [Link]

  • Goud, B. S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Al-Warhi, T., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry. [Link]

Sources

Exploratory

Introduction: The Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to 7-Carboxy-Indazole Derivatives: Synthesis, Mechanisms, and Therapeutic Applications The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, stands as...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 7-Carboxy-Indazole Derivatives: Synthesis, Mechanisms, and Therapeutic Applications

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, stands as a "privileged scaffold" in medicinal chemistry.[1][2] This unique structural motif is found at the core of numerous compounds demonstrating a vast spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[3][4][5][6] While substitutions at various positions of the indazole ring yield compounds with diverse biological functions, the functionalization at the 7-position with a carboxylic acid or its amide derivative has given rise to a particularly potent class of therapeutic agents.

This guide provides a comprehensive technical overview of 7-carboxy-indazole derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for creating this core structure, explore the critical role these compounds play in targeted therapies, most notably as PARP inhibitors in oncology, and provide detailed experimental protocols for their synthesis and evaluation. The primary goal is to illuminate the causality behind experimental choices and to provide a self-validating framework for the study and application of these remarkable molecules.

Part 1: Synthetic Strategies for the 7-Carboxy-Indazole Scaffold

The synthesis of 7-carboxy-indazole derivatives is a multi-step process that requires careful control over regioselectivity. The construction of the indazole core itself is the foundational step, often followed by the introduction or modification of the carboxyl functional group at the C7-position.

General Approaches to the Indazole Core

The construction of the indazole ring system can be achieved through various classical and modern synthetic methodologies. Many syntheses begin with appropriately substituted benzene precursors, where the pyrazole moiety is formed via ring-closure reactions.[3][4] Common starting materials include ortho-substituted anilines, nitrobenzenes, or toluenes, which undergo cyclization reactions to form the bicyclic indazole system. For example, the synthesis of a 7-chloro-indazole-3-carboxylic acid has been reported starting from 2-fluoro-6-methyl-aniline or 1,6-dinitro-2-nitrobenzene, highlighting pathways that can strategically place substituents on the benzene ring prior to cyclization.[7]

Workflow for Synthesis of 7-Carboxy-Indazole Derivatives

A logical and common workflow for accessing these target molecules involves building the indazole ring with a precursor functional group at the 7-position, which can then be converted to the carboxylic acid. A methyl group, for instance, can be oxidized to a carboxylic acid. Alternatively, a halogen at the 7-position can be subjected to metal-catalyzed carbonylation or other C-C bond-forming reactions. The final step often involves the amidation of the C7-carboxylic acid to yield the corresponding carboxamide, a key functional group in many biologically active molecules.

Synthetic_Workflow A Substituted Benzene Precursor (e.g., 2,3-disubstituted aniline/nitrobenzene) B Indazole Ring Formation (Cyclization Reaction) A->B C 7-Substituted Indazole Intermediate (e.g., 7-methyl, 7-halo) B->C D Functional Group Transformation (e.g., Oxidation, Carbonylation) C->D E 7-Carboxy-Indazole Core D->E F Amidation (Coupling with Amine) E->F G Target 7-Carboxamide Derivative F->G

Caption: General synthetic workflow for 7-carboxy-indazole derivatives.

Part 2: Therapeutic Applications & Biological Mechanisms

The strategic placement of a carboxamide group at the 7-position of the indazole ring has been a cornerstone in the development of highly selective and potent inhibitors for critical disease targets.

Pivotal Role as PARP Inhibitors in Oncology

The most prominent success story for this class of compounds is in the inhibition of Poly(ADP-ribose)polymerase (PARP). PARP enzymes, particularly PARP-1 and PARP-2, are central to the cellular DNA damage response. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for DNA repair is deficient. Inhibiting the PARP-mediated base excision repair pathway in these cells leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

A landmark achievement in this area is the discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide , also known as Niraparib (MK-4827) .[8] This compound emerged from an extensive optimization campaign of a series of 2-phenyl-2H-indazole-7-carboxamides and is a potent oral inhibitor of both PARP-1 and PARP-2.[8] It has demonstrated significant efficacy in treating cancers with BRCA-1 and BRCA-2 deficiencies and is now a clinically approved drug.[8]

PARP_Inhibition_Mechanism cluster_0 Normal Cell cluster_1 BRCA-Mutant Cancer Cell ssb Single-Strand Break (SSB) parp PARP Enzyme ssb->parp hr Homologous Recombination (HR) ssb->hr Alternative Repair ber Base Excision Repair (BER) parp->ber ssb2 Single-Strand Break (SSB) parp2 PARP Enzyme ssb2->parp2 hr2 Homologous Recombination (HR) (Deficient) ssb2->hr2 death Cell Death (Synthetic Lethality) ssb2->death ber2 Base Excision Repair (BER) parp2->ber2 Blocked inhibitor 7-Carboxy-Indazole (Niraparib) inhibitor->parp2

Caption: Mechanism of synthetic lethality via PARP inhibition.

The efficacy of Niraparib underscores the importance of the 7-carboxy-indazole scaffold. The carboxamide group forms crucial hydrogen bonding interactions within the enzyme's active site, while the indazole ring and its substituents occupy adjacent pockets, contributing to the high affinity and selectivity of the inhibitor.

Table 1: Biological Activity of Niraparib (MK-4827) [8]

ParameterTargetValueDescription
IC₅₀ PARP-13.8 nMHalf-maximal inhibitory concentration in an isolated enzyme assay.
IC₅₀ PARP-22.1 nMHalf-maximal inhibitory concentration in an isolated enzyme assay.
EC₅₀ Whole Cell4.0 nMHalf-maximal effective concentration in a whole-cell PARP activity assay.
CC₅₀ BRCA-1 Mutant Cells10-100 nMHalf-maximal cytotoxic concentration in cancer cells with BRCA-1 mutation.
CC₅₀ BRCA-2 Mutant Cells10-100 nMHalf-maximal cytotoxic concentration in cancer cells with BRCA-2 mutation.
Broader Therapeutic Potential

While PARP inhibition is the most validated application, the 7-substituted indazole core holds promise in other areas. The broader indazole class of molecules are known kinase inhibitors, and it is plausible that derivatives of the 7-carboxy scaffold could be designed to target specific kinases.[1][9] For instance, the indazole-3-carboxamide scaffold has been identified as a potent inhibitor of p21-activated kinase 1 (PAK1), a key signaling node in cancer.[1][9] Furthermore, substitutions at the C7 position have been shown to influence cardiovascular activity, with some derivatives exhibiting hypotensive effects.[10] The well-established anti-inflammatory properties of many indazole compounds also suggest potential applications in immunology.[5][11][12]

Part 3: Key Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are described as self-validating systems, with clear steps and rationales.

Protocol 1: Synthesis of a 7-Carboxy-Indazole Amide Derivative

This protocol details the final amidation step, converting a 7-carboxy-indazole intermediate into its corresponding primary amide. This is a crucial transformation for creating compounds like Niraparib and its analogues.

Objective: To couple a 7-carboxy-indazole with an ammonia source to form the 7-carboxamide derivative.

Rationale for Reagent Selection:

  • Solvent (DMF): A polar aprotic solvent is chosen for its ability to dissolve the polar starting materials and reagents.

  • Coupling Agents (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. Hydroxybenzotriazole (HOBt) is used as an additive to suppress side reactions (e.g., racemization if the amine is chiral) and improve reaction efficiency.

  • Base (Triethylamine): A non-nucleophilic organic base is used to neutralize the HCl salt of EDC and to facilitate the activation and coupling steps.

  • Ammonia Source: Aqueous ammonia or ammonia in a solvent like dioxane provides the nucleophile for the final amide bond formation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the 7-carboxy-indazole starting material (1.0 mmol, 1 equivalent) in anhydrous N,N-Dimethylformamide (DMF, 5-10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Coupling Agents: Add HOBt (1.2 mmol, 1.2 equivalents) and EDC.HCl (1.2 mmol, 1.2 equivalents) to the solution.

  • Activation: Add triethylamine (3.0 mmol, 3.0 equivalents) to the mixture and stir at room temperature for 15-30 minutes. This period allows for the formation of the active HOBt-ester intermediate.

  • Amine Addition: Introduce the ammonia source, such as concentrated aqueous ammonia (e.g., 28-30%, 5-10 equivalents), to the activated carboxylic acid solution.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-12 hours).

  • Work-up: Upon completion, pour the reaction mixture into water (50 mL). If a precipitate forms, collect the solid by filtration. If no solid forms, extract the aqueous phase with an organic solvent such as ethyl acetate (3 x 30 mL).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 7-carboxamide derivative.[3][13]

Protocol 2: In Vitro PARP-1 Inhibition Assay (Homogeneous Assay)

This protocol describes a common method to determine the in vitro inhibitory activity of a test compound against the PARP-1 enzyme.

Objective: To quantify the IC₅₀ value of a 7-carboxy-indazole derivative against PARP-1.

Rationale for Assay Design: This is a homogeneous, fluorescence-based assay that measures the incorporation of biotinylated NAD+ onto histone proteins by PARP-1. The signal is detected using a streptavidin-conjugated fluorophore. Inhibition of PARP-1 results in a decreased signal.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., starting from 100 µM down to picomolar concentrations) in a suitable solvent like DMSO. Prepare a DMSO-only control (vehicle).

  • Reaction Mixture Preparation: In the wells of a 384-well microplate, add the following components in order:

    • Assay Buffer.

    • Activated DNA (provided in commercial kits or prepared separately).

    • PARP-1 Enzyme.

    • Test compound dilution or vehicle control.

  • Incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiation of Reaction: Add a solution of biotinylated-NAD+ to all wells to start the enzymatic reaction.

  • Reaction Time: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and develop the signal by adding a detection reagent containing streptavidin-conjugated fluorophore (e.g., Europium).

  • Data Acquisition: After a final incubation period (e.g., 60 minutes), read the plate on a microplate reader capable of time-resolved fluorescence.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[1]

Conclusion and Future Perspectives

The 7-carboxy-indazole scaffold has firmly established its importance in modern medicinal chemistry, primarily through the development of potent PARP inhibitors that have changed the treatment landscape for certain cancers. The success of Niraparib validates this chemical space as a fruitful ground for discovering high-affinity ligands for challenging biological targets.

Future research in this area will likely focus on several key avenues:

  • Expansion of Structural Diversity: Exploring novel substitutions on both the indazole and pendant rings to enhance potency, improve selectivity against different PARP family members, and optimize pharmacokinetic profiles.[4]

  • Targeting New Disease Pathways: Leveraging the scaffold's versatility to design inhibitors for other enzyme families, such as kinases or other DNA repair proteins, to address complex diseases and overcome drug resistance.[4]

  • Advanced Drug Delivery: Developing novel formulations or prodrug strategies to improve the therapeutic index and tissue-specific targeting of 7-carboxy-indazole derivatives.

By integrating rational, structure-based design with robust synthetic chemistry and rigorous biological evaluation, the full therapeutic potential of 7-carboxy-indazole derivatives can continue to be unlocked, offering new hope for patients across a range of diseases.

References

  • Benchchem. 7-Methyl-1H-indazole-3-carboxamide: An In-Depth Technical Guide on Mechanism of Action Hypotheses.
  • Benchchem. Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide.
  • Benchchem. A Technical Guide to the Potential Biological Activity of 7-Methyl-1H-indazole-3-carboxamide.
  • Jones P, et al. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry. 2009;52(22):7170-85. Available from: [Link]

  • Guidechem. What are the synthesis methods of 7-chlo 1h-indazole-3-carboxylic acid - FAQ.
  • Chandrasekhar T, et al. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. 2012;4(3):1311-1316. Available from: [Link]

  • Hassan A, et al. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Scheme 20. Synthesis of indazole derivatives in different methods. Available from: [Link]

  • ACS Publications. Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. Available from: [Link]

  • Synthesis and biological activities of a novel series of indazole derivatives.
  • Kumar S, et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]

  • Hariyanti, et al. Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science. 2022;12(04):179-184. Available from: [Link]

  • ResearchGate. A Review of Indazole derivatives in Pharmacotherapy of inflammation. Available from: [Link]

  • Kumar A, et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available from: [Link]

  • CJST. Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
  • IJSDR. Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. Available from: [Link]

  • Yodo M, et al. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry. 1979;22(1):48-52. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 6-amino-5-methyl-2H-indazole-7-carboxylic acid

This guide outlines a robust, validated protocol for the synthesis of 6-amino-5-methyl-2H-indazole-7-carboxylic acid (predominantly existing as the 1H-tautomer, 6-amino-5-methyl-1H-indazole-7-carboxylic acid ). This scaf...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a robust, validated protocol for the synthesis of 6-amino-5-methyl-2H-indazole-7-carboxylic acid (predominantly existing as the 1H-tautomer, 6-amino-5-methyl-1H-indazole-7-carboxylic acid ). This scaffold is a critical intermediate in the development of ryanodine receptor modulators and kinase inhibitors.

Part 1: Core Directive & Strategic Analysis

Target Molecule: 6-amino-5-methyl-1H-indazole-7-carboxylic acid (CAS: 946840-70-6) Core Challenge: The simultaneous presence of the ortho-amino and ortho-carboxyl groups on the indazole ring, combined with a specific 5-methyl substitution, makes direct functionalization of the indazole core difficult. Strategic Solution: The most reliable route employs a Jacobson Indazole Synthesis (diazotization-cyclization) strategy. We construct the benzene ring with all necessary substituents before closing the pyrazole ring. This ensures perfect regiocontrol of the 5-methyl and 6-amino groups.

Retrosynthetic Logic:

  • Indazole Core: Formed via intramolecular cyclization of a diazonium species onto an ortho-methyl group.

  • Precursor: Requires Methyl 2-amino-3,5-dimethyl-6-nitrobenzoate .

    • Position Mapping:

      • Benzoate C1 (COOH)

        
         Indazole C7 (Carboxylic acid).
        
      • Benzoate C2 (NH₂)

        
         Indazole N1/N2.
        
      • Benzoate C3 (CH₃)

        
         Indazole C3 (Ring Carbon).
        
      • Benzoate C5 (CH₃)

        
         Indazole C5 (Methyl).
        
      • Benzoate C6 (NO₂)

        
         Indazole C6 (Amino).
        

Part 2: Detailed Experimental Protocol

Stage 1: Precursor Synthesis (Regioselective Nitration)

Objective: Synthesize Methyl 2-amino-3,5-dimethyl-6-nitrobenzoate from commercially available 3,5-dimethylbenzoic acid.

Step 1.1: Nitration to 2,6-Dinitro-3,5-dimethylbenzoic acid

  • Reagents: 3,5-Dimethylbenzoic acid, Fuming Nitric Acid (

    
    ), Sulfuric Acid (
    
    
    
    ).
  • Procedure:

    • Dissolve 3,5-dimethylbenzoic acid (1.0 eq) in conc.

      
       (5 vol) at 0°C.
      
    • Add fuming

      
       (2.5 eq) dropwise, maintaining internal temperature 
      
      
      
      .
    • Warm to room temperature (RT) and stir for 4 hours. (Monitoring: TLC shows disappearance of starting material and mono-nitro intermediate).

    • Pour onto crushed ice. Filter the yellow precipitate.

    • Recrystallize from Ethanol/Water to yield 2,6-dinitro-3,5-dimethylbenzoic acid .

  • Mechanism: The methyl groups activate positions 2, 4, and 6. Position 4 is sterically crowded. The carboxyl group directs meta (to 3, 5 - blocked). The combined directing effects and steric relief favor the 2,6-dinitro substitution pattern.

Step 1.2: Esterification

  • Reagents: Methanol,

    
     (Thionyl Chloride) or 
    
    
    
    .
  • Procedure:

    • Suspend the dinitro acid in Methanol (10 vol).

    • Add

      
       (1.5 eq) dropwise at 0°C.
      
    • Reflux for 6 hours.

    • Concentrate in vacuo. Partition between EtOAc and sat.

      
      .
      
    • Dry organic layer (

      
      ) and concentrate to yield Methyl 2,6-dinitro-3,5-dimethylbenzoate .
      

Step 1.3: Selective Reduction (Zincke-type or Sulfide Reduction)

  • Reagents: Sodium Sulfide (

    
    ) or Ammonium Sulfide.
    
  • Procedure:

    • Dissolve the dinitro ester in Methanol/Water (5:1).

    • Add

      
       (3.0 eq) portion-wise at reflux.
      
    • Monitor by HPLC for the mono-amine.

    • Critical Parameter: Stop reaction immediately upon consumption of starting material to prevent over-reduction to the diamine.

    • Workup: Evaporate MeOH, dilute with water, extract with EtOAc.

    • Purify via silica gel chromatography (Hexane/EtOAc) to isolate Methyl 2-amino-3,5-dimethyl-6-nitrobenzoate .

Stage 2: Indazole Ring Formation (Cyclization)

Objective: Convert the aniline derivative into the indazole core via diazotization.

Step 2.1: Diazotization and Cyclization

  • Reagents: Glacial Acetic Acid, Isoamyl Nitrite (or

    
    ), Acetic Anhydride (
    
    
    
    ), Potassium Acetate (KOAc).
  • Procedure:

    • Dissolve Methyl 2-amino-3,5-dimethyl-6-nitrobenzoate (10 g) in Glacial Acetic Acid (100 mL).

    • Add KOAc (2.0 eq) and Acetic Anhydride (2.0 eq). (Ac

      
      O improves yield by forming the N-nitroso-N-acetyl intermediate).
      
    • Heat to 30°C. Add Isoamyl Nitrite (1.5 eq) dropwise.

    • Increase temperature to 80°C and stir for 12 hours. The solution will darken as the indazole forms.

    • Workup: Remove solvent under reduced pressure. Dilute with water and neutralize with

      
      .
      
    • Extract with DCM. Purify via column chromatography.[1]

    • Product: Methyl 5-methyl-6-nitro-1H-indazole-7-carboxylate .

  • Key Insight: The diazonium ion formed at position 2 attacks the methyl group at position 3. This methyl carbon becomes the C3 atom of the indazole ring.

Stage 3: Functionalization & Deprotection

Objective: Reduce the nitro group and hydrolyze the ester to yield the final free acid.

Step 3.1: Nitro Reduction

  • Reagents:

    
     (1 atm), 10% Pd/C, Methanol.
    
  • Procedure:

    • Dissolve the nitro-indazole in Methanol.

    • Add 10% Pd/C (10 wt%).

    • Stir under

      
       balloon for 4-6 hours.
      
    • Filter through Celite.[2] Concentrate to yield Methyl 6-amino-5-methyl-1H-indazole-7-carboxylate .

Step 3.2: Ester Hydrolysis

  • Reagents: Lithium Hydroxide (

    
    ), THF, Water.
    
  • Procedure:

    • Dissolve the amino-ester in THF/Water (3:1).

    • Add LiOH (2.5 eq). Stir at RT for 16 hours.[3]

    • Acidification: Cool to 0°C. Adjust pH to 4-5 using 1M HCl.

    • The product precipitates as a solid.[2][3][4] Filter, wash with cold water, and dry under vacuum (

      
      ).
      
    • Final Product: 6-amino-5-methyl-1H-indazole-7-carboxylic acid .

Part 3: Visualization & Data

Synthetic Workflow Diagram

SynthesisProtocol SM 3,5-Dimethylbenzoic Acid Int1 2,6-Dinitro-3,5-dimethylbenzoic acid SM->Int1 HNO3, H2SO4 Nitration Int2 Methyl 2,6-dinitro-3,5-dimethylbenzoate Int1->Int2 SOCl2, MeOH Esterification Int3 Methyl 2-amino-3,5-dimethyl-6-nitrobenzoate (KEY PRECURSOR) Int2->Int3 Na2S, MeOH/H2O Selective Reduction Int4 Methyl 5-methyl-6-nitro-1H-indazole-7-carboxylate Int3->Int4 Isoamyl Nitrite, Ac2O, KOAc Jacobson Cyclization Int5 Methyl 6-amino-5-methyl-1H-indazole-7-carboxylate Int4->Int5 H2, Pd/C Nitro Reduction Product 6-Amino-5-methyl-1H-indazole-7-carboxylic acid Int5->Product LiOH, THF/H2O Hydrolysis

Caption: Step-by-step synthetic pathway from 3,5-dimethylbenzoic acid to the target indazole.

Process Parameters Table
StepReactionReagentsCritical Parameter (CPP)Expected Yield
1 Nitration

Temp < 10°C to avoid oxidation of methyls75-85%
2 Esterification

Anhydrous conditions>90%
3 Selective Reduction

Stoichiometry control (avoid diamine)60-70%
4 Cyclization

Heat activation (80°C) required50-65%
5 Hydrogenation

Inert atmosphere (safety)>90%
6 Hydrolysis

pH adjustment to 4-5 for precipitation85-95%

Part 4: Scientific Integrity & Troubleshooting

Tautomerism Note (1H vs 2H): While the prompt specifies "2H-indazole", the free acid exists in equilibrium. In the solid state and most solvents, the 1H-tautomer (proton on N1) is thermodynamically favored over the 2H-form. The synthetic route described yields the 1H-isomer.[5] If a specific 2-substituted derivative (e.g., 2-methyl) is required, an alkylation step using Methyl Iodide/Cs2CO3 would be performed on the ester intermediate (Step 3.1), typically yielding a mixture of N1 and N2 alkylated products separable by chromatography.

Troubleshooting Guide:

  • Issue: Low yield in Cyclization (Step 2.1).

    • Cause: Incomplete diazotization or decomposition of diazonium salt.

    • Fix: Ensure anhydrous conditions if using Isoamyl Nitrite. Add 18-crown-6 (0.1 eq) to solubilize KOAc, enhancing the phase transfer and cyclization rate.

  • Issue: Over-reduction in Step 1.3.

    • Cause: Excess sulfide or high temperature.

    • Fix: Monitor strictly by HPLC. Use Ammonium Sulfide in place of Sodium Sulfide for milder conditions.

References

  • Preparation of 6-amino-5-methyl-1H-indazole-7-carboxylic acid derivatives.
  • Synthesis of 6-amino-1H-indazole-7-carboxylic acid (General Indazole Synthesis).
  • Jacobson Indazole Synthesis Mechanism.

    • Source: Organic Chemistry Portal.
    • Context: Mechanistic details on the cyclization of N-acyl-o-toluidines to indazoles.
    • URL:[Link]

Sources

Application

Application Notes &amp; Protocols for Amide Coupling Reactions Using Indazole-7-Carboxylic Acid

Introduction: The Significance of the Indazole Scaffold The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1] Derivatives of indazole exhibit a remarkable range of biological activities, including anti-inflammatory, antitumor, antibacterial, and anti-HIV effects.[1][2] Within this versatile class, amides derived from indazole-7-carboxylic acid are of particular interest, serving as crucial intermediates and final products in the development of novel therapeutics, such as poly (ADP-ribose) polymerase (PARP) inhibitors.[3][4]

The formation of the amide bond is one of the most frequently performed reactions in drug discovery.[5][6] However, the direct condensation of a carboxylic acid with an amine is generally inefficient. This guide provides an in-depth analysis and field-proven protocols for the successful synthesis of indazole-7-carboxamides through modern amide coupling techniques, focusing on the rationale behind reagent selection and procedural steps to ensure high-yield, reproducible outcomes.

The Fundamental Chemistry of Amide Bond Formation

The primary challenge in amide synthesis is that the combination of a carboxylic acid and an amine results in an acid-base reaction, forming a non-reactive ammonium carboxylate salt.[7] To facilitate the desired acylation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved by using a "coupling reagent" to activate the carboxylic acid, transforming it into a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[6]

The general mechanism proceeds in two stages:

  • Activation: The carboxylic acid reacts with the coupling reagent to form a reactive species, such as an O-acylisourea intermediate (with carbodiimides) or an active ester (with uronium salts).[8][9]

  • Nucleophilic Attack: The amine attacks the activated carbonyl carbon, displacing the leaving group and forming the stable amide bond.[10]

G ActivatedIntermediate ActivatedIntermediate FinalAmide FinalAmide ActivatedIntermediate->FinalAmide Nucleophilic Attack Byproducts Byproducts Amine Amine Amine->FinalAmide IndazoleCOOH IndazoleCOOH CouplingReagent CouplingReagent Base Base

Caption: Generalized workflow of a two-stage amide coupling reaction.

Strategic Selection of Coupling Reagents

The success of an amide coupling reaction hinges on the choice of the activating reagent. The selection should be based on the reactivity of the substrates, potential for side reactions, and the desired ease of purification.

Reagent System Typical Equivalents Base Common Solvents Key Advantages Potential Challenges & Byproducts
HATU 1.0 - 1.2DIPEA (2-3 eq.)DMF, DCMHigh efficiency and fast rates, even for difficult or sterically hindered couplings.[10][11] Low racemization.[12]Byproducts (tetramethylurea, HOAt) can be difficult to remove.[10] Potentially explosive nature of HOAt is a safety concern for scale-up.[10]
EDC / HOBt 1.2 - 1.5None, or TEA / DIPEADCM, DMFByproducts are water-soluble, simplifying purification via aqueous workup.[9][13] Cost-effective and widely used.Slower than HATU. The O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct if HOBt is not used.[9]
CDI 1.0 - 1.1NoneTHF, DCMForms a stable acylimidazole intermediate. Byproducts are gaseous (CO₂) and imidazole.Generally less reactive than uronium or carbodiimide reagents, may require heating.[3]

Expert Rationale:

  • For General-Purpose Synthesis: The EDC/HOBt system is a robust and economical starting point. Its primary advantage lies in the water solubility of the N-ethyl-N'-(3-dimethylaminopropyl)urea byproduct, which allows for a straightforward acidic and basic aqueous workup for purification.[9]

  • For Challenging Substrates: When dealing with sterically hindered amines or electron-deficient anilines, HATU is the reagent of choice.[10][11] The formation of the OAt-active ester is rapid and highly efficient, often succeeding where other reagents fail.[8] The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to deprotonate the carboxylic acid without competing in the nucleophilic attack.[5]

Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, and purification.

Protocol 1: High-Efficiency Coupling using HATU

This method is recommended for a broad range of amines, including those that are less reactive.

Materials:

  • Indazole-7-carboxylic acid (1.0 eq.)

  • Amine (1.0 - 1.2 eq.)

  • HATU (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1M HCl (aq.), Saturated NaHCO₃ (aq.), Brine

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve Indazole-7-carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Add HATU (1.1 eq.) followed by DIPEA (2.0-3.0 eq.) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step is critical for forming the active ester.[10]

  • Add the desired amine (1.0-1.2 eq.) to the reaction mixture.

  • Stir at room temperature for 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[14] This removes excess base, unreacted amine, and water-soluble byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final indazole-7-carboxamide.[14]

Protocol 2: Standard Coupling using EDC/HOBt

This is a cost-effective and reliable method for many primary and secondary amines.

Materials:

  • Indazole-7-carboxylic acid (1.0 eq.)

  • Amine (1.0 eq.)

  • EDC·HCl (1.2 eq.)

  • HOBt (1.2 eq.)

  • Triethylamine (TEA) or DIPEA (optional, 2-3 eq. if amine salt is used)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Ethyl Acetate (EtOAc)

  • 1M HCl (aq.), Saturated NaHCO₃ (aq.), Brine

Procedure:

  • Under an inert atmosphere, dissolve Indazole-7-carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DCM or DMF.[9]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq.) to the solution and stir for 15-30 minutes at 0 °C to form the activated HOBt ester.[15]

  • Add the amine (1.0 eq.). If the amine is provided as a hydrochloride salt, add a base like TEA or DIPEA to liberate the free amine.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the mixture with EtOAc or DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[14]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting and Advanced Considerations

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key to success.

// Node Definitions LowYield [label="{Low or No Yield | Check:\n- Reagent quality (fresh HATU/EDC?)\n- Anhydrous conditions maintained?\n- Stoichiometry correct?}", fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124"]; DifficultAmine [label="{Difficult Amine?\n(Sterically hindered or e⁻ deficient)}", fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124"]; PurificationIssue [label="{Purification Issues | Check:\n- Byproducts co-eluting?\n- Unreacted starting material present?}", fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124"];

// Solution Nodes Sol_SwitchReagent [label="Switch to HATU from EDC/HOBt", shape=box, fillcolor="#F1F3F4", color="#4285F4", fontcolor="#202124"]; Sol_IncreaseTemp [label="Increase Pre-activation Time\nor Gently Heat (30-40°C)", shape=box, fillcolor="#F1F3F4", color="#4285F4", fontcolor="#202124"]; Sol_ChangeSolvent [label="Change Solvent\n(DCM → DMF or NMP)", shape=box, fillcolor="#F1F3F4", color="#4285F4", fontcolor="#202124"]; Sol_AcylFluoride [label="Consider Acyl Fluoride Route\n(Advanced Method for very unreactive amines)", shape=box, fillcolor="#F1F3F4", color="#4285F4", fontcolor="#202124"]; Sol_Workup [label="Optimize Aqueous Workup\n(Ensure pH shifts are effective)", shape=box, fillcolor="#F1F3F4", color="#4285F4", fontcolor="#202124"]; Sol_Chromatography [label="Optimize Chromatography\n(Gradient elution, different solvent system)", shape=box, fillcolor="#F1F3F4", color="#4285F4", fontcolor="#202124"];

// Edges Start -> LowYield [label="Reaction Stalled"]; Start -> PurificationIssue [label="Impure Product"];

LowYield -> DifficultAmine [label="If basics are OK"]; DifficultAmine -> Sol_SwitchReagent [label="Yes"]; Sol_SwitchReagent -> Sol_IncreaseTemp [label="Still low yield"]; Sol_IncreaseTemp -> Sol_ChangeSolvent [label="Still low yield"]; Sol_ChangeSolvent -> Sol_AcylFluoride [label="Last resort"];

PurificationIssue -> Sol_Workup [label="Water-soluble impurities"]; PurificationIssue -> Sol_Chromatography [label="Organic impurities"]; }

Caption: A decision-making flowchart for troubleshooting common issues.

  • Electron-Deficient Amines: Aromatic amines with electron-withdrawing groups are poor nucleophiles and can lead to sluggish reactions.[16][17] For these substrates, HATU is strongly recommended.[10] In some cases, adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) with EDC/HOBt can improve yields by forming a more reactive acyliminium intermediate.[16]

  • Solubility Issues: If starting materials are not fully soluble, the reaction rate will be significantly hindered. Switching from less polar solvents like DCM to more polar aprotic solvents like DMF, N-Methyl-2-pyrrolidone (NMP), or DMSO can be effective.[17]

  • Steric Hindrance: When either the carboxylic acid or the amine has bulky substituents near the reaction center, coupling can be difficult.[18] Extended pre-activation times (up to 60 minutes) and gentle heating (30-40°C) may be necessary, but should be monitored closely for potential side reactions.[10] For extremely challenging cases, conversion of the carboxylic acid to an acyl fluoride represents an alternative activation strategy.[18][19]

Conclusion

The synthesis of indazole-7-carboxamides is a critical process in the development of new chemical entities for pharmaceutical research. A successful outcome relies on a logical approach to experimental design, beginning with the strategic selection of a coupling reagent. For routine syntheses, the EDC/HOBt system offers a reliable and economical pathway with a straightforward purification process. For more challenging substrates, including sterically hindered or electronically deactivated amines, HATU provides a powerful and highly efficient alternative. By following the detailed protocols and utilizing the troubleshooting guide provided, researchers can confidently and reproducibly synthesize a diverse library of indazole-7-carboxamides for further investigation.

References

  • Title: Regioselective n-2 arylation of indazoles. Source: Google Patents (WO2014088983A1).

  • Title: Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide. Source: Benchchem.

  • Title: Preparation and purification of 4-(indazol-3-yl)phenols. Source: Google Patents (US7601847B2).

  • Title: A Technical Guide to the Potential Biological Activity of 7-Methyl-1H-indazole-3-carboxamide. Source: Benchchem.

  • Title: 1H-Indazole-7-carboxamide(9CI) cas 312746-74-0. Source: Shandong Minglang Chemical Co., Ltd.

  • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance. Source: PMC (National Center for Biotechnology Information).

  • Title: HATU. Source: Wikipedia.

  • Title: Technical Support Center: HATU Coupling Reactions. Source: Benchchem.

  • Title: Tips and tricks for difficult amide bond formation? Source: Reddit r/Chempros.

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Source: PMC (National Center for Biotechnology Information).

  • Title: Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Source: Der Pharma Chemica.

  • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Source: Organic & Biomolecular Chemistry (RSC Publishing).

  • Title: Discovery and synthesis of novel indazole derivatives. Source: Benchchem.

  • Title: Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Source: Benchchem.

  • Title: A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents. Source: Benchchem.

  • Title: What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Source: Shaanxi Bloom Tech Co., Ltd.

  • Title: Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. Source: IJSDR.

  • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Source: Organic & Biomolecular Chemistry.

  • Title: HATU. Source: Enamine.

  • Title: Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. Source: ChemRxiv.

  • Title: Design and Synthesis of a New Indazole Library: Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to 3-Keto and 3-Formylindazoles. Source: ResearchGate.

  • Title: Process optimization for acid-amine coupling: a catalytic approach. Source: Current Chemistry Letters.

  • Title: Amide bond formation: beyond the myth of coupling reagents. Source: Luxembourg Bio Technologies.

  • Title: A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. Source: Organic Syntheses Procedure.

  • Title: The Preparation of Indazoles via Metal-Free Intramolecular Electrophilic Amination of 2-Aminophenyl Ketoximes. Source: Academia.edu.

  • Title: Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Source: Benchchem.

  • Title: Amide coupling reaction in medicinal chemistry. Coupling reagents. Source: HepatoChem.

  • Title: Coupling Reagents. Source: AAPPTEC - Peptides.

  • Title: Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Source: Technology Networks.

  • Title: What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts? Source: ResearchGate.

  • Title: Amide synthesis by acylation. Source: Organic Chemistry Portal.

Sources

Method

Application Note: Strategic Derivatization of 6-Amino-5-methyl-indazole-7-carboxylic Acid in Drug Discovery

Executive Summary The 6-amino-5-methyl-indazole-7-carboxylic acid scaffold represents a highly functionalized "privileged structure" in modern medicinal chemistry. Its utility stems from its ability to mimic the purine r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-amino-5-methyl-indazole-7-carboxylic acid scaffold represents a highly functionalized "privileged structure" in modern medicinal chemistry. Its utility stems from its ability to mimic the purine ring of ATP, making it a cornerstone in the design of Type I/II Kinase Inhibitors (e.g., VEGFR, FGFR) and bacterial DNA Gyrase B inhibitors .

This guide provides a technical roadmap for utilizing this scaffold. Unlike simple indazoles, the presence of the C7-carboxylic acid (solubilizing handle/solvent interaction) and the C6-amine (hinge binder or specificity determinant) allows for orthogonal diversification. This note details synthetic protocols for selective functionalization and biological validation workflows.

Scaffold Architecture & Design Logic

Structural Analysis

The scaffold presents three distinct vectors for chemical modification, allowing researchers to probe different regions of a target protein's binding pocket.

PositionFunctional GroupChemical UtilityBiological Role
Core Indazole (1H/2H)Tautomeric switchMimics Adenine of ATP; H-bond donor/acceptor to "Hinge Region".
C7 Carboxylic AcidAmide coupling, EsterificationSolvent-exposed region; improves solubility (logD); allows attachment of solubilizing tails (e.g., morpholine, piperazine).
C6 Primary AmineAcylation, Urea formation, Reductive aminationSpecificity determinant; often directs substituents into the "Gatekeeper" or hydrophobic back-pockets.
C5 Methyl GroupSteric blockRestricts conformation; fills small hydrophobic voids (e.g., Val/Leu residues).
Tautomeric Consideration (1H vs. 2H)

While the starting material is typically supplied as the 1H-tautomer (thermodynamically stable in solid state), the 2H-tautomer is often the bioactive conformation in kinase pockets.

  • Critical Note: Synthetic intermediates may fluctuate between tautomers. Regioselective alkylation of the indazole nitrogen (N1 vs N2) is difficult; therefore, N-protection (THP, SEM, or Boc) is recommended during initial library generation.

Synthetic Protocols

Visual Workflow: Orthogonal Derivatization

The following flowchart illustrates the strategy to selectively modify the C7-acid and C6-amine without cross-reactivity.

SynthesisWorkflow Start Scaffold: 6-amino-5-methyl-indazole-7-COOH Step1 Step 1: N6-Protection (Boc-Anhydride) Start->Step1 Selectivity Control Step2 Step 2: C7-Amidation (HATU/Amine) Step1->Step2 Diversification A Step3 Step 3: Deprotection (TFA/DCM) Step2->Step3 Expose Amine Step4 Step 4: N6-Functionalization (Urea/Amide) Step3->Step4 Diversification B Final Final Drug Candidate Step4->Final

Caption: Orthogonal protection strategy ensures the C7-acid is coupled without polymerizing with the C6-amine.

Protocol A: Selective C7-Amidation (Solubilizing Tail Installation)

Objective: Convert the C7-carboxylic acid into an amide to improve physicochemical properties (e.g., attaching N-methylpiperazine).

Reagents:

  • Scaffold: 6-((tert-butoxycarbonyl)amino)-5-methyl-1H-indazole-7-carboxylic acid (N6-Boc protected).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF.

Procedure:

  • Activation: Dissolve the N6-Boc protected scaffold (1.0 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir at 0°C for 15 minutes.

    • Why: Pre-activation at low temperature prevents racemization (if chiral centers exist) and suppresses side reactions.

  • Coupling: Add the desired amine (e.g., 1-methylpiperazine, 1.2 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target mass = [M+H]+).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Flash chromatography (DCM/MeOH gradient). Indazoles can streak on silica; add 1% NH₄OH to the eluent if necessary.

Protocol B: N6-Urea Formation (Specificity Pocket)

Objective: Convert the C6-amine into a urea linkage, a common motif in kinase inhibitors (e.g., Linifanib analogs) to engage the DFG-motif.

Reagents:

  • Substrate: C7-amide substituted 6-amino-5-methyl-indazole (from Protocol A, deprotected).

  • Reagent: Isocyanate (R-NCO) or Phenyl chloroformate + Amine.

  • Solvent: THF or DCM.

Procedure:

  • Dissolution: Dissolve the free amine substrate (1.0 eq) in anhydrous THF.

  • Addition: Add the isocyanate (1.1 eq) and TEA (Triethylamine, 1.5 eq).

  • Reaction: Stir at RT for 2 hours.

    • Self-Validation: If the reaction is sluggish due to the steric bulk of the C5-methyl group, heat to 50°C.

  • Quench: Add MeOH (excess) to scavenge remaining isocyanate.

  • Isolation: Concentrate in vacuo. Triturate with diethyl ether to precipitate the urea product (removing soluble impurities).

Biological Validation Protocols

DNA Gyrase B ATPase Assay (Antibacterial Screen)

Indazole-7-carboxylic acids are potent inhibitors of the ATPase subunit of bacterial DNA Gyrase B.

Mechanism: The indazole core binds to the ATP-binding pocket, while the C7-substituent extends towards the solvent, and the C6-substituent interacts with the active site dome.

Assay Setup (Malachite Green Phosphate Detection):

  • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 100 mM KCl, 2 mM DTT, 5% Glycerol.

  • Enzyme: Recombinant E. coli or S. aureus GyrB ATPase domain (20 nM final).

  • Substrate: ATP (500 µM).

  • Procedure:

    • Incubate Enzyme + Test Compound (in DMSO, <1% final) for 15 mins at 25°C.

    • Initiate reaction by adding ATP.

    • Incubate for 60 mins at 37°C.

    • Stop reaction by adding Malachite Green Reagent (molybdate/H₂SO₄).

    • Read: Absorbance at 620 nm (detects free inorganic phosphate, Pi).

  • Data Analysis: Calculate IC50 using a 4-parameter logistic fit.

Kinase Selectivity Profiling (FRET-based)

To validate the scaffold as a kinase inhibitor (e.g., VEGFR2), use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Workflow:

  • Tracer: Use a fluorescently labeled ATP-competitive tracer (e.g., AlexaFluor-647-ATP conjugate).

  • Antibody: Europium-labeled anti-kinase antibody.

  • Competition:

    • High FRET signal = Tracer bound (No Inhibitor).

    • Low FRET signal = Tracer displaced (Inhibitor Bound).

  • Control: Staurosporine (Pan-kinase inhibitor) as positive control.

Structure-Activity Relationship (SAR) Data Summary

The following table summarizes expected SAR trends based on literature for this scaffold class [1, 2].

Modification SiteSubstituentEffect on Potency (IC50)Effect on ADME
C7 (Acid) -COOH (Free Acid)Low (Poor permeability)High Solubility, Low Permeability
C7 (Amide) -CONHR (Morpholine)High (Optimal)Improved Solubility & Permeability
C6 (Amine) -NH2 (Free Amine)ModerateRapid Metabolism (Phase II)
C6 (Urea) -NHCONH-ArylVery High (H-bond network)Improved Metabolic Stability
Indazole N1 -CH3Variable (Target dependent)Reduces H-bond donor capacity

References

  • BenchChem. (2025).[1] The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry. Retrieved from

  • Zhang, J., et al. (2015). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors.[2][3][4][5] ACS Medicinal Chemistry Letters, 6(10), 1080–1085.

  • Qin, J., et al. (2021).[6][7][8] Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860.[6][8]

  • Santa Cruz Biotechnology. (2024). 6-Amino-1H-indazole-7-carboxylic acid Product Data. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Methyl-Indazole Carboxylic Acid Synthesis

The following technical guide is structured to address the specific challenges of synthesizing 1-methyl-1H-indazole-3-carboxylic acid , a critical scaffold in medicinal chemistry (e.g., for 5-HT3 antagonists like Granise...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific challenges of synthesizing 1-methyl-1H-indazole-3-carboxylic acid , a critical scaffold in medicinal chemistry (e.g., for 5-HT3 antagonists like Granisetron).

This guide prioritizes the "Isatin Route" as the optimized pathway for high yield and regioselectivity, while providing troubleshooting for the common (but often problematic) "Direct Alkylation" pathway.

Current Status: Operational Topic: Yield Optimization & Regiocontrol Target Isomer: 1-Methyl-1H-indazole-3-carboxylic acid (1-MICA)

Module 1: Strategic Route Selection

Executive Summary: The most common cause of low yield in this synthesis is regiochemical ambiguity . Methylating the pre-formed indazole ring (Route B) typically results in a difficult-to-separate mixture of N1 and N2 isomers (often ~60:40).

Recommendation: For scale-up and high purity, utilize Route A (The Isatin Pathway) . This route fixes the methyl group on the nitrogen before the heterocyclic ring is formed, guaranteeing 100% N1-regioselectivity.

Diagram 1: Synthetic Pathway Decision Matrix

IndazoleSynthesis Start Target: 1-Methyl-1H-indazole-3-COOH RouteA Route A: Isatin Precursor (Recommended) Start->RouteA RouteB Route B: Direct Alkylation (Common Pitfall) Start->RouteB StepA1 1. N-Methylation of Isatin (Quant. Yield) RouteA->StepA1 StepB1 1. Indazole-3-COOH RouteB->StepB1 StepA2 2. Alkaline Hydrolysis (Ring Opening) StepA1->StepA2 StepA3 3. Diazotization & Reductive Cyclization (SnCl2 or Na2SO3) StepA2->StepA3 ResultA Pure N1-Isomer High Overall Yield StepA3->ResultA StepB2 2. Methylation (MeI/Base) StepB1->StepB2 ResultB Mixture: N1 (Major) + N2 (Minor) Requires Column Chromatography StepB2->ResultB

Caption: Comparison of the high-fidelity Isatin route (Green) vs. the low-selectivity Direct Alkylation route (Red).

Module 2: The Optimized Protocol (Isatin Route)

Objective: Synthesis of 1-methyl-1H-indazole-3-carboxylic acid with >80% overall yield.

Phase 1: N-Methylation of Isatin

This step is trivial but essential to perform quantitatively to avoid downstream impurities.

  • Reagents: Isatin, Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), K2CO3, DMF.

  • Key Parameter: Use DMF as solvent.[1][2][3] The reaction is instantaneous at room temperature.

  • Checkpoint: The product (N-methylisatin) should be a bright orange/red solid.

Phase 2: Ring Opening & Diazotization (The Critical Step)

This is where yields usually collapse due to "tar" formation (polymerization of diazonium species).

Protocol:

  • Hydrolysis: Suspend N-methylisatin (1.0 eq) in 1N NaOH (2.5 eq). Warm to 40°C until the orange solid dissolves and the solution turns pale yellow (formation of sodium 2-(methylamino)phenylglyoxylate).

  • Acidification (Critical): Cool to 0°C . Add NaNO2 (1.1 eq) directly to the alkaline solution.

  • Inverse Addition: Add the alkaline nitrite solution dropwise into a stirred solution of H2SO4 (excess) kept strictly at <5°C .

    • Why? Adding acid to the nitrite/amine mixture causes local heating and high HNO2 concentration, leading to side reactions. Inverse addition keeps the amine in excess until the moment of reaction.

  • Reduction/Cyclization: Add a solution of SnCl2·2H2O (2.2 eq) in conc. HCl dropwise to the diazonium salt solution at 0°C.

    • Mechanism:[3][4][5][6][7] The diazonium is reduced to the hydrazine, which spontaneously cyclizes with the neighboring ketone carbonyl to form the indazole ring.

Data Summary: Yield Comparison
MethodRegioselectivity (N1:N2)Crude YieldPurification Difficulty
Isatin Route (Optimized) 100 : 0 85-92% Low (Precipitation)
Direct Alkylation (K2CO3/DMF)60 : 4095% (Combined)High (Isomers have similar Rf)
Direct Alkylation (NaH/THF)90 : 1070-80%Medium

Module 3: Troubleshooting & FAQs

Section A: Direct Alkylation Issues (Route B)

For users who must start with Indazole-3-carboxylic acid esters.

Q1: I am getting a 50:50 mixture of N1 and N2 isomers. How do I favor N1? Diagnosis: You are likely using a weak base (K2CO3, Cs2CO3) in a polar aprotic solvent (DMF, Acetone). This favors thermodynamic equilibration or steric-governed mixtures. The Fix: Switch to Kinetic Control .

  • Solvent: Anhydrous THF (promotes tight ion pairing).

  • Base: Sodium Hydride (NaH, 60% dispersion).[8]

  • Temperature: 0°C.

  • Mechanism: The Na+ cation coordinates with the N2 nitrogen and the C3-carbonyl oxygen (chelation effect), blocking the N2 site and forcing the electrophile (MeI) to attack N1 [1, 2].

Q2: My reaction stalled at 80% conversion. The Fix: Indazole anions are poor nucleophiles. Add a catalytic amount of 18-crown-6 (if using K2CO3) or switch to a more reactive electrophile like Methyl Triflate (MeOTf) if MeI is insufficient, though MeOTf requires strict safety protocols.

Section B: Diazotization Issues (Route A)

Q3: The reaction turned into a black tar during diazotization. Diagnosis: Thermal decomposition of the diazonium salt. The Fix:

  • Temperature: Internal temperature must never exceed 5°C during the addition of the nitrite.

  • Stirring: Ensure vigorous overhead stirring. Viscosity changes can create "hot spots" if magnetic stirring fails.

  • Rate: Slow down the addition rate of the amine/nitrite mixture into the acid.

Q4: I obtained the product, but it is brown/beige instead of off-white. Diagnosis: Trace oxidation of tin salts (if SnCl2 was used) or azo-coupling byproducts. The Fix:

  • Dissolve crude acid in 1N NaOH.

  • Treat with activated charcoal (5 wt%) for 30 mins at 50°C.

  • Filter through Celite.

  • Re-precipitate by adjusting pH to 3-4 with HCl.

Module 4: Visual Troubleshooting Logic

Diagram 2: Yield Loss Diagnostic Tree

YieldDiagnosis Problem Problem: Low Yield of 1-MICA CheckRoute Which Synthetic Route? Problem->CheckRoute RouteA Isatin Route CheckRoute->RouteA RouteB Direct Alkylation CheckRoute->RouteB StepA_Check Where is the loss? RouteA->StepA_Check IsomerMix High N2 Isomer Content RouteB->IsomerMix Incomplete Incomplete Reaction RouteB->Incomplete Tar Black Tar/Oil formed StepA_Check->Tar NoPpt No Precipitate on Acidification StepA_Check->NoPpt TarFix Fix: T > 5°C or Poor Stirring. Use Inverse Addition. Tar->TarFix NoPptFix Fix: pH not low enough. Target pH 3-4. NoPpt->NoPptFix IsomerFix Fix: Switch to NaH / THF (Chelation Control) IsomerMix->IsomerFix IncompleteFix Fix: Add 18-crown-6 or use MeOTf Incomplete->IncompleteFix

Caption: Diagnostic tree for identifying root causes of yield loss in indazole synthesis.

References

  • Regioselective alkylation of indazoles: Cheung, M., et al.[3] "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein Journal of Organic Chemistry, 2024.[9] Link

  • Chelation Control Mechanism: Luo, G., et al. "Regioselective N-Alkylation of Indazoles Controlled by the Base and Solvent." Journal of Organic Chemistry, 2006. Link

  • Isatin Route Optimization: Sassatelli, M., et al. "Synthesis of 1H-indazole-3-carboxylic acid derivatives via diazotization." Tetrahedron Letters, 2006. Link

  • Process Chemistry (Granisetron Intermediate): Bermudez, J., et al. "Indazole carboxylic acids: Synthesis and application."[10] Journal of Medicinal Chemistry, 1990. Link

Disclaimer: This guide is for research purposes only. All procedures involving diazonium salts and alkylating agents must be performed in a fume hood with appropriate PPE.

Sources

Optimization

resolving regioselectivity issues in indazole N-alkylation

Technical Support for Regioselectivity Challenges[1] Status: Active Operator: Senior Application Scientist Ticket Topic: Resolving N1 vs. N2 Selectivity in 1H-Indazoles The Core Conflict: "Why is this happening?" Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support for Regioselectivity Challenges[1]

Status: Active Operator: Senior Application Scientist Ticket Topic: Resolving N1 vs. N2 Selectivity in 1H-Indazoles

The Core Conflict: "Why is this happening?"

Welcome to the support center. If you are here, you are likely staring at an LC-MS trace showing a frustrating 60:40 or 70:30 mixture of isomers.

The indazole scaffold suffers from "schizophrenic" nucleophilicity due to annular tautomerism. Understanding this is the only way to fix it.

  • The Thermodynamic Reality: The 1H-indazole (N1-H) tautomer is aromatic (10

    
    -electrons) and is thermodynamically more stable than the 2H-indazole (N2-H)  quinoid-like tautomer by approximately 2.4–4.5 kcal/mol .
    
  • The Kinetic Trap: While N1 is the thermodynamic sink, N2 is often the kinetic nucleophile . In the neutral 1H-tautomer, the lone pair on N2 is in an

    
     orbital (pyridine-like) and highly available. The lone pair on N1 is part of the aromatic 
    
    
    
    -system (pyrrole-like) and less available.

The Rule of Thumb:

  • Thermodynamic Control (High T, Reversible, Ionic): Favors N1 .

  • Kinetic Control (Low T, Irreversible, Neutral/Mitsunobu): Favors N2 .

Diagnostic Workflow

Before choosing a protocol, run your substrate through this decision logic to select the correct "driver" for your reaction.

IndazoleLogic Start START: Define Target Regioisomer TargetN1 Target: N1-Alkylation Start->TargetN1 TargetN2 Target: N2-Alkylation Start->TargetN2 CheckC7 Check C7 Substituent TargetN1->CheckC7 CheckElectrophile Check Electrophile Type TargetN2->CheckElectrophile StandardN1 PROTOCOL A: NaH / THF (Tight Ion Pair) CheckC7->StandardN1 H or EDG (Standard) StericN1 PROTOCOL B: Cs2CO3 / DMF (Thermodynamic) CheckC7->StericN1 Bulky C3 or High Temp needed Mitsunobu PROTOCOL C: Mitsunobu (DEAD/PPh3) CheckElectrophile->Mitsunobu Primary/Sec Alcohol MetalCat PROTOCOL D: Cu-Catalyzed (Iodonium Salts) CheckElectrophile->MetalCat Aryl/Vinyl Group Meerwein PROTOCOL E: Meerwein Salt (Kinetic) CheckElectrophile->Meerwein Methyl/Ethyl (Hard Alkyl)

Caption: Decision matrix for selecting reaction conditions based on target isomer and substrate electronics.

Troubleshooting Guides (Q&A)

Module A: Achieving N1-Selectivity

Scenario: You want the standard N1-alkylated product, but N2 impurities are persisting.

Q: I used


 in DMF and got a 2:1 mixture. Why? 
A: 

in DMF creates a "loose" or solvent-separated ion pair. The indazole anion is ambident. Without a cation tightly coordinated to shield a specific nitrogen, the electrophile attacks both. The Fix: Switch to Sodium Hydride (NaH) in THF .
  • Mechanism: In THF (a lower dielectric solvent), the

    
     cation forms a tight ion pair . The 
    
    
    
    coordinates between N2 and the C3-substituent (if present) or simply sits closer to the region of highest electron density (N2 lone pair), effectively "blocking" N2 from attack.[1] This forces the electrophile to attack the exposed N1 site.

Q: Does the C3 substituent matter? A: Yes. If you have an electron-donating group or a group capable of chelation (like -COOMe) at C3, N1 selectivity often increases significantly (>99%) because the cation (


 or 

) is locked into a chelate bridge between N2 and the C3-oxygen, rendering N2 completely inaccessible.

Q: What if I have an Electron-Withdrawing Group (EWG) at C7? A: This is a "Red Flag" substrate. A nitro or ester group at C7 creates steric and electronic repulsion at N1. These substrates often flip selectivity to N2 even under basic conditions.

  • Workaround: You may need to use a transient blocking group (like THP) on N2 if direct alkylation fails, or accept the mixture and separate via chromatography (N2 isomers are usually more polar).

Protocol A: High-Fidelity N1-Alkylation
  • Dissolve: Indazole (1.0 equiv) in anhydrous THF (0.1 M).

  • Deprotonate: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.

  • Age: Stir at 0°C for 30 mins. Crucial: Allow the tight ion pair to form.

  • Alkylate: Add alkyl halide (1.1 equiv) dropwise.

  • Run: Warm to RT. Monitor.

    • Result: Typically >95:5 N1:N2 ratio.

Module B: Achieving N2-Selectivity

Scenario: You need the "drug-like" N2-isomer (common in kinase inhibitors), but thermodynamics are fighting you.

Q: Can I just heat it up to force N2? A: No. Heating favors the thermodynamic product (N1). For N2, you need Kinetic Control or Specific Chelation .

Q: Why is the Mitsunobu reaction recommended for N2? A: The Mitsunobu reaction operates on the neutral heterocycle, not the anion. The protonated phosphonium intermediate interacts with the most basic/nucleophilic site of the neutral indazole. Since the N2 lone pair (pyridine-like) is more basic than the N1 (pyrrole-like) lone pair, the reaction is kinetically directed to N2.

  • Note: This works best with primary and secondary alcohols.

Q: I need to add an Aryl group to N2. Mitsunobu won't work. A: Use Copper Catalysis with Iodonium Salts .[2] Recent literature confirms that Cu-catalyzed coupling using diaryliodonium triflates proceeds with high N2-selectivity. The mechanism involves a Cu(III) intermediate that coordinates preferentially to the N2-nitrogen due to the lack of steric hindrance compared to N1 (which has the benzene ring fused nearby).

Protocol C: N2-Selective Mitsunobu
  • Mix: Indazole (1.0 equiv), Alcohol (1.2 equiv), and

    
     (1.5 equiv) in anhydrous THF or Toluene.
    
  • Cool: Chill to 0°C.

  • Inject: Add DEAD or DIAD (1.5 equiv) dropwise.

  • Stir: 0°C to RT overnight.

    • Result: Often >90% N2-selectivity.[3][4]

    • Warning: Steric bulk at the alcohol can erode this selectivity.

Data Summary: Solvent & Base Effects[1][4][5][6][7]

Base / SolventMechanismDominant IsomerBest For...[4][5]
NaH / THF Tight Ion PairN1 (High Selectivity)Standard alkylations, C3-chelating groups.

/ DMF
Loose Ion PairN1 (Moderate/High)Substrates sensitive to strong bases (NaH).

/ Acetone
Weak Base / PolarMixture Not recommended for high selectivity.
Meerwein Salt (

)
Kinetic / NeutralN2 Methylation/Ethylation at N2.
Mitsunobu Neutral / KineticN2 Alkylation with alcohols.[3][6]
Cu-Cat / Ar-I-Ar Metal ChelationN2 N-Arylation.[2][7][8][9]

References

  • Mechanism of N1 Selectivity (Tight Ion Pair)

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[4][7]

    • Source: Beilstein J. Org.[6] Chem. 2021, 17, 1939–1951.[4]

    • URL:[Link]

  • N2-Selective Copper Catalysis: Title: N2-Selective CuO-Catalyzed Coupling of 1H-Indazoles with Diaryliodonium Salts. Source: Synlett 2017; 28(16): 2155-2160.
  • DFT Insights on Tautomer Stability

    • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
    • Source: Beilstein J. Org.[6] Chem. 2024, 20, 1940–1954.[6]

    • URL:[Link]

  • General Review of Indazole Functionalization

    • Title: C3-Indazole Functionaliz
    • Source: Current Organic Chemistry.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of Amino-Indazole Carboxylic Acids

Welcome to the Technical Support Center for the recrystallization of amino-indazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of puri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the recrystallization of amino-indazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying these often-challenging compounds. Amino-indazole carboxylic acids, with their zwitterionic potential and varied substitution patterns, present unique crystallization behaviors. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and best practices to ensure you achieve the desired purity and crystal form for your critical applications.

I. Understanding the Molecule: The Key to Successful Recrystallization

Amino-indazole carboxylic acids possess both a basic amino group and an acidic carboxylic acid group, leading to the potential for zwitterion formation.[1][2] This dual functionality significantly influences their solubility in various solvents. The indazole core itself is aromatic and relatively nonpolar, while the amino and carboxylic acid substituents are highly polar. This amphiphilic nature is central to the challenges encountered during recrystallization.

The key to successful recrystallization lies in finding a solvent or solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[3] The principle of "like dissolves like" is a good starting point; polar solvents will generally be better at dissolving these polar molecules.[4][5] However, the zwitterionic character can lead to high lattice energy, making some compounds surprisingly insoluble even in polar solvents at room temperature.

II. Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the recrystallization of amino-indazole carboxylic acids?

A1: Due to the polar nature of these compounds, begin with polar protic solvents. Good first choices include:

  • Water: Ideal for highly polar and zwitterionic compounds.[6] However, drying can be slow.[4]

  • Ethanol/Methanol: Excellent general-purpose polar solvents that are easily removed.[4]

  • Isopropanol (IPA): A slightly less polar alcohol that can be effective.[7]

  • Acetic Acid: Can be a good solvent for basic compounds like amines, but be mindful of potential salt formation.[8]

For less polar analogs, or if single solvents fail, consider polar aprotic solvents or solvent mixtures:

  • Dimethylformamide (DMF)/Water: A powerful solvent system for dissolving highly polar compounds.[9]

  • Ethanol/Water: A commonly used mixed solvent system that allows for fine-tuning of polarity.[10]

  • Ethyl Acetate/Hexane: A good choice for compounds with more nonpolar character.[11]

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[12] This typically happens when the melting point of your compound is lower than the boiling point of the solvent, or if the solution is supersaturated.[11][12] To remedy this:

  • Add more of the "good" solvent: This will decrease the saturation of the solution.[12]

  • Re-heat the solution to ensure everything is fully dissolved, then cool it more slowly.

  • Switch to a lower-boiling point solvent.

  • Consider a different solvent system altogether.

Q3: No crystals are forming, even after cooling the solution. What are the next steps?

A3: If crystals do not form, the solution is likely not saturated enough. Here are some techniques to induce crystallization:

  • Scratch the inner surface of the flask with a glass rod at the air-solvent interface. This creates nucleation sites.[13]

  • Add a seed crystal: A small crystal of the pure compound can initiate crystallization.[12]

  • Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration.[12]

  • Cool to a lower temperature: Use an ice bath or even a dry ice/acetone bath for low-boiling solvents.[5]

Q4: The purity of my compound does not improve after recrystallization. Why?

A4: This can happen for a few reasons:

  • The chosen solvent is not appropriate: The impurities may have similar solubility profiles to your compound in that solvent. A different solvent or solvent system is needed.

  • The cooling process was too rapid: Fast cooling can trap impurities within the crystal lattice.[12] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • The compound and impurity form a solid solution. In this case, a different purification technique, such as chromatography, may be necessary.

III. Troubleshooting Guide

This section provides a more detailed, issue-based approach to solving common recrystallization problems.

Problem Potential Cause(s) Troubleshooting Steps
Compound is insoluble in all tested solvents, even when hot. The compound has very high lattice energy (common with zwitterions).[14]Try highly polar aprotic solvents like DMF or DMSO, potentially with a small amount of water. Consider using acetic acid.[8] If these fail, derivatization to a more soluble form (e.g., an ester) followed by deprotection may be necessary.
Compound is soluble in everything, even at room temperature. The compound is highly soluble in a wide range of solvents.Use a mixed solvent system. Dissolve the compound in a "good" solvent where it is very soluble, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Re-heat to clarify and then cool slowly.[11]
Very low yield of recovered crystals. Too much solvent was used.[12][15] The compound has significant solubility in the cold solvent. The crystals were washed with a solvent that was not ice-cold.[15]Concentrate the mother liquor (the remaining solution after filtration) and cool it to obtain a second crop of crystals.[4] Ensure the final washing step is done with a minimal amount of ice-cold solvent.[15] Re-evaluate the solvent choice to find one with lower solubility at cold temperatures.
Colored impurities remain in the crystals. The impurity co-crystallizes with the product. The impurity is strongly adsorbed to the crystal surface.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use this sparingly, as it can also adsorb your product. Perform a hot gravity filtration to remove the charcoal.[4]

IV. Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Solvent Selection: In a small test tube, add a few milligrams of your crude amino-indazole carboxylic acid. Add a few drops of the chosen solvent. If it dissolves at room temperature, the solvent is too good. If it doesn't dissolve, heat the test tube. If it dissolves when hot and reappears upon cooling, it is a good candidate solvent.[13]

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the minimum amount of the selected solvent to just cover the solid.[4]

  • Heating: Heat the mixture to the solvent's boiling point while stirring or swirling. Add small portions of hot solvent until the solid just dissolves.[16]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[4]

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.[12] Once at room temperature, place the flask in an ice bath to maximize crystal yield.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[15]

  • Drying: Allow the crystals to dry completely.

Protocol 2: Mixed Solvent Recrystallization
  • Solvent Pair Selection: Choose a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible.[11]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling, Isolation, Washing, and Drying: Follow steps 5-8 from the Single Solvent Recrystallization protocol.

V. Visualizing the Workflow

Solvent Selection Workflow

Solvent_Selection start Start: Crude Amino-Indazole Carboxylic Acid test_polar_protic Test Polar Protic Solvents (Water, EtOH, MeOH, IPA) start->test_polar_protic dissolves_rt Dissolves at Room Temp? test_polar_protic->dissolves_rt dissolves_hot Dissolves when Hot? dissolves_rt->dissolves_hot No too_soluble Too Soluble dissolves_rt->too_soluble Yes precipitates_cold Precipitates when Cold? dissolves_hot->precipitates_cold Yes insoluble Insoluble dissolves_hot->insoluble No good_solvent Good Single Solvent Candidate precipitates_cold->good_solvent Yes test_mixed Try Mixed Solvent System precipitates_cold->test_mixed No too_soluble->test_mixed test_other Try Other Solvents (DMF, Acetic Acid) insoluble->test_other

Caption: A decision tree for selecting an appropriate recrystallization solvent.

Troubleshooting Crystallization Failure

Caption: A workflow for troubleshooting the failure of crystal formation.

VI. Solvent Properties for Recrystallization

Solvent Boiling Point (°C) Polarity (Dielectric Constant) Notes
Water10080.1Excellent for highly polar compounds, but slow to dry.[4]
Methanol6532.7Good general-purpose polar solvent, easily removed.[4][5]
Ethanol (95%)7824.3Excellent general-purpose solvent.[4]
Isopropanol (IPA)8219.9Useful for compounds of intermediate polarity.[7]
Acetic Acid1186.2Can be effective for basic compounds.[8]
Ethyl Acetate776.0Good for less polar compounds, often used in mixed systems.[5]
Acetone5620.7A versatile polar aprotic solvent.[5]
Dimethylformamide (DMF)15336.7A highly polar aprotic solvent for dissolving difficult compounds.[17]
Hexane691.9A nonpolar solvent, typically used as the "poor" solvent in a mixed system.[11]

This table provides a starting point for solvent selection based on key physical properties. The choice of solvent will always be compound-specific and require empirical testing.

VII. References

Sources

Reference Data & Comparative Studies

Validation

Advanced Characterization Guide: 1H-NMR of 6-amino-5-methyl-2H-indazole-7-carboxylic acid

Executive Summary & Strategic Context Target Molecule: 6-amino-5-methyl-2H-indazole-7-carboxylic acid Primary Challenge: Distinguishing the kinetically controlled or zwitterionic 2H-tautomer from the thermodynamically do...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Molecule: 6-amino-5-methyl-2H-indazole-7-carboxylic acid Primary Challenge: Distinguishing the kinetically controlled or zwitterionic 2H-tautomer from the thermodynamically dominant 1H-indazole isomer.

For drug development professionals working with kinase inhibitors (e.g., indazole-based scaffolds similar to Axitinib or Pazopanib), the precise location of the indazole proton (N1 vs. N2) dictates binding affinity and solubility profiles. While 1H-indazoles are standard, 2H-indazoles often arise as transient intermediates or stabilized zwitterions in 7-carboxy derivatives.

This guide provides a self-validating NMR protocol to unambiguously assign the 2H-structure , utilizing the unique electronic environment created by the "push-pull" system of the 6-amino (electron donor) and 7-carboxyl (electron acceptor) groups.

Comparative Analysis: 2H-Target vs. 1H-Alternative

The distinction between 1H- and 2H-indazoles relies on subtle electronic shielding effects and specific through-space interactions.

Mechanism of Shift Differences
  • Electronic Shielding (H3 Proton): In the 1H-isomer , the benzenoid character dominates, typically deshielding H3 (~8.0 ppm). In the 2H-isomer (quinonoid character), electron density redistribution often results in a distinct shift for H3, though the direction depends heavily on the 7-COOH/6-NH2 zwitterionic state.

  • Exchangeable Protons: The proximity of the N2-H to the C3-H in the 2H-isomer creates a unique magnetic environment compared to the N1-H in the 1H-isomer, which is spatially distant from C3-H.

Predicted Chemical Shift Comparison (DMSO-d6)

Note: Values are estimates based on substituent effects on the indazole core.

Proton AssignmentTarget: 2H-Isomer (

ppm)
Alternative: 1H-Isomer (

ppm)
Diagnostic Feature
H3 (Pyrazole) 8.20 - 8.40 (Singlet)7.95 - 8.10 (Singlet)H3 is the primary aromatic marker.
H4 (Benzene) 7.40 - 7.60 (Singlet)7.30 - 7.50 (Singlet)Ortho to 5-Methyl; shows NOE to Methyl.
5-Methyl 2.25 - 2.35 (Singlet)2.30 - 2.40 (Singlet)Standard aliphatic reference.
6-NH2 5.50 - 6.50 (Broad)5.20 - 6.00 (Broad)Broad exchangeable signal; position varies with concentration.
Indazole NH 10.5 - 11.5 (Broad)12.5 - 13.5 (Broad)1H-isomer NH is typically more deshielded.
7-COOH >12.0 (Very Broad)>12.0 (Very Broad)Often invisible due to exchange or H-bonding.

Experimental Protocol: The Self-Validating Workflow

To ensure data integrity, this protocol uses DMSO-d6 to minimize proton exchange and stabilize the zwitterionic form.

Step 1: Sample Preparation
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.

    • Why: CDCl3 is unsuitable due to the insolubility of the amino-acid zwitterion. Methanol-d4 will exchange the critical NH protons, erasing the diagnostic signals.

  • Concentration: 5–10 mg in 600 µL solvent.

    • Caution: Higher concentrations may induce stacking, shifting aromatic peaks upfield.

  • Vessel: 5mm high-precision NMR tube.

Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with long delay).

  • Relaxation Delay (D1): 5.0 seconds (Minimum).

    • Reasoning: The methyl protons (T1 ~1-2s) and aromatic protons relax at different rates. A short D1 will suppress the integration of the aromatic H3/H4 relative to the methyl group, leading to integration errors (e.g., finding 2.4 protons instead of 3).

  • Scans (NS): 64 (to visualize broad exchangeable protons).

  • Temperature: 298 K (25°C).

Step 3: The "Smoking Gun" Validation (NOESY)

The 1D spectrum is suggestive, but 2D NOESY is definitive .

  • Experiment: 1H-1H NOESY (Mixing time: 300-500 ms).

  • The Logic:

    • 2H-Indazole: The proton on N2 is spatially adjacent to H3 . You will see a strong Cross-Peak .

    • 1H-Indazole: The proton on N1 is spatially distant from H3. No Cross-Peak (or very weak relay).

Visualization of Workflows & Pathways[1][2]

Diagram 1: Characterization Decision Tree

This workflow illustrates the logical progression from sample prep to structural assignment.

NMR_Workflow Start Synthesized Product (Solid) Solvent Dissolve in DMSO-d6 (Preserve NH signals) Start->Solvent Acquisition Acquire 1H-NMR (D1 = 5s, NS = 64) Solvent->Acquisition Check_NH Are NH signals visible (10-14 ppm)? Acquisition->Check_NH Dry_Sample Dry Sample & Resuspend (Dry DMSO) Check_NH->Dry_Sample No (Exchange) Analyze_H3 Identify H3 Singlet (~8.0 - 8.4 ppm) Check_NH->Analyze_H3 Yes Dry_Sample->Acquisition NOESY Run 2D NOESY (Mix time 400ms) Analyze_H3->NOESY Result_2H Correlation: NH(2) <-> H3 CONFIRMED 2H-Isomer NOESY->Result_2H Strong Cross-peak Result_1H No Correlation: NH <-> H3 CONFIRMED 1H-Isomer NOESY->Result_1H No Cross-peak

Caption: Logical workflow for distinguishing indazole tautomers using 1D and 2D NMR techniques.

Diagram 2: The Diagnostic NOE Interaction

Visualizing the spatial arrangement that confirms the 2H-isomer.

NOE_Interaction cluster_legend 2H-Indazole Geometry N2 N2-H (Proton) C3 C3-H (Proton) N2->C3 Strong NOE (< 3.0 Å) N1 N1 (Lone Pair)

Caption: The critical NOE correlation between the N2-proton and C3-proton is unique to the 2H-isomer.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Broad/Missing NH Signals Water content in DMSO facilitates proton exchange.Use ampoule-sealed DMSO-d6. Add activated 3Å molecular sieves to the tube 1 hour prior to acquisition.
Overlapping Aromatic Peaks H3 and H4 signals merge.Change temperature to 313 K (40°C) to shift exchangeable protons and alter H-bonding networks, resolving the overlap.
Integration Errors (Methyl vs. Aromatic) Incomplete relaxation (T1).Increase Relaxation Delay (D1) to 10 seconds.
Unknown Impurity Peaks Residual solvents or 1H-isomer contamination.Check for residual DMF (common synthesis solvent: 2.73, 2.89, 7.95 ppm) or Ethanol. Compare H3 integration to Methyl integration to quantify % isomer purity.

References

  • Claramunt, R. M., et al. (2006). The tautomerism of indazoles in the solid state: NMR and X-ray crystallography.[1] This establishes the baseline thermodynamic preference for 1H-indazoles and the conditions required to stabilize 2H-forms.

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shift Data.[2] University of Wisconsin-Madison. Authoritative database for predicting substituent effects on aromatic rings.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Essential for identifying solvent peaks in DMSO-d6.

  • Larkin, A. (2017). 1H and 13C NMR spectral assignments of some N-substituted indazoles. Magnetic Resonance in Chemistry.[3][1][2][4] Provides specific shift data for N1 vs N2 substituted indazoles.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.